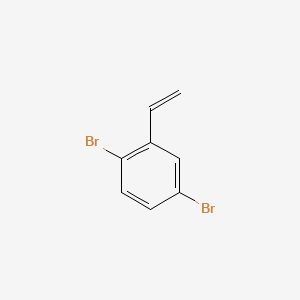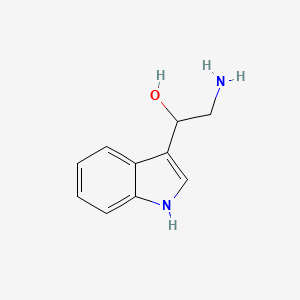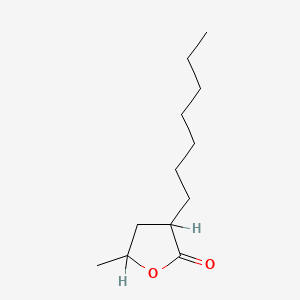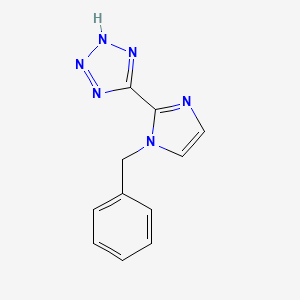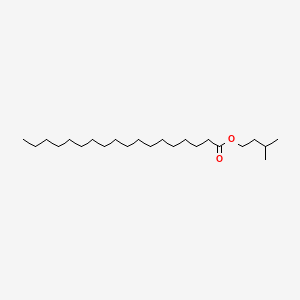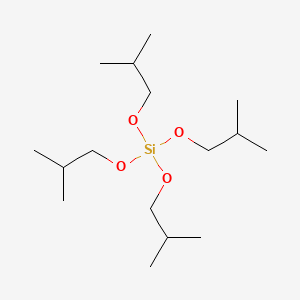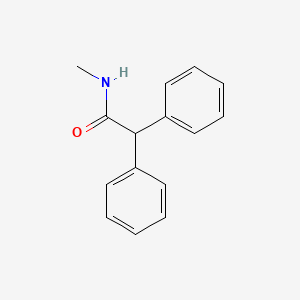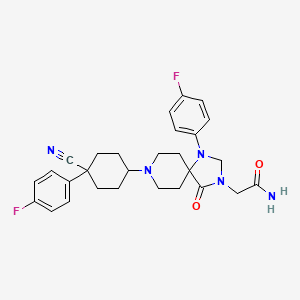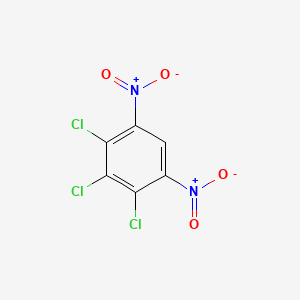
2,3,4-trichloro-1,5-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-trichloro-1,5-dinitrobenzene is an aromatic compound with the molecular formula C6HCl3(NO2)2 It is characterized by the presence of three chlorine atoms and two nitro groups attached to a benzene ring
Métodos De Preparación
2,3,4-trichloro-1,5-dinitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2,3-trichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete nitration. Another method involves the reaction of 1,2,3-trichlorobenzene with a nitrating agent such as dinitrogen pentoxide in the presence of a solvent like acetic anhydride .
Análisis De Reacciones Químicas
2,3,4-trichloro-1,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Reduction: The nitro groups in 1,2,3-trichloro-4,6-dinitrobenzene can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can also undergo oxidation reactions, where the nitro groups are further oxidized to form nitroso or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2,3,4-trichloro-1,5-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3-trichloro-4,6-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress and other biochemical effects. The chlorine atoms can also undergo substitution reactions, leading to the formation of new compounds with different biological activities .
Comparación Con Compuestos Similares
2,3,4-trichloro-1,5-dinitrobenzene can be compared with other similar compounds, such as:
1,3,5-Trichloro-2,4,6-trinitrobenzene: This compound has three nitro groups instead of two, making it more reactive and potentially more toxic.
1,2,4,5-Tetrachloro-3,6-dinitrobenzene: This compound has an additional chlorine atom, which can influence its reactivity and chemical properties.
2,3,4-Trichloronitrobenzene: This compound has only one nitro group, making it less reactive compared to 1,2,3-trichloro-4,6-dinitrobenzene.
Propiedades
Número CAS |
6379-46-0 |
|---|---|
Fórmula molecular |
C6HCl3N2O4 |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
2,3,4-trichloro-1,5-dinitrobenzene |
InChI |
InChI=1S/C6HCl3N2O4/c7-4-2(10(12)13)1-3(11(14)15)5(8)6(4)9/h1H |
Clave InChI |
WUMOEIUPWHYXBM-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)[N+](=O)[O-] |
Key on ui other cas no. |
6379-46-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


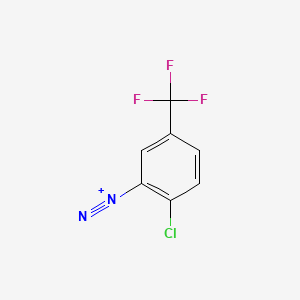
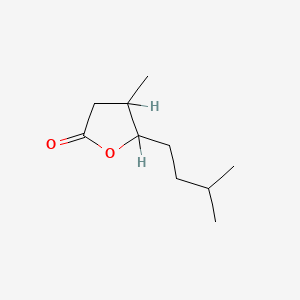
![Benzo[b]thiophen-3(2H)-one, 4,7-dichloro-](/img/structure/B1614628.png)
